methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2549023-61-0
VCID: VC11854905
InChI: InChI=1S/C9H13N3O3S/c1-4(2)11-8(13)6-5(10)7(16-12-6)9(14)15-3/h4H,10H2,1-3H3,(H,11,13)
SMILES: CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC
Molecular Formula: C9H13N3O3S
Molecular Weight: 243.29 g/mol

methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate

CAS No.: 2549023-61-0

Cat. No.: VC11854905

Molecular Formula: C9H13N3O3S

Molecular Weight: 243.29 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate - 2549023-61-0

Specification

CAS No. 2549023-61-0
Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
IUPAC Name methyl 4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carboxylate
Standard InChI InChI=1S/C9H13N3O3S/c1-4(2)11-8(13)6-5(10)7(16-12-6)9(14)15-3/h4H,10H2,1-3H3,(H,11,13)
Standard InChI Key SUHXAAHZTPUQBQ-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC
Canonical SMILES CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure features a thiazole core substituted with an amino group at position 4, a propan-2-yl carbamoyl group at position 3, and a methyl ester at position 5 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O₃S
Molecular Weight243.29 g/mol
IUPAC NameMethyl 4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carboxylate
SMILESCC(C)NC(=O)C1=NSC(=C1N)C(=O)OC
logP (Lipophilicity)Estimated ~2.5–3.5

The presence of both hydrogen bond donors (2) and acceptors (6) contributes to its moderate solubility in polar solvents, while the methyl ester enhances membrane permeability .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate typically involves multi-step condensation and functionalization reactions :

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones or α-haloesters under basic conditions .

  • Carbamoylation: Reaction of the intermediate thiazole-amine with isopropyl isocyanate to introduce the carbamoyl group.

  • Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol under acidic conditions .

A representative pathway is outlined below:

  • Step 1: Condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with 3-aminopropanoic acid derivatives .

  • Step 2: Deprotection of the Boc group (tert-butoxycarbonyl) using HCl in dioxane .

  • Step 3: Coupling with isopropyl isocyanate via HATU/EDC-mediated amide bond formation .

Structural Modifications

Modifications to the thiazole scaffold significantly impact bioactivity:

  • Amino Group at C4: Critical for hydrogen bonding with biological targets (e.g., enzymes) .

  • Propan-2-yl Carbamoyl at C3: Enhances lipophilicity and selectivity for hydrophobic binding pockets.

  • Methyl Ester at C5: Improves metabolic stability compared to free carboxylic acids .

Analytical and Pharmacokinetic Profiling

Chromatographic Analysis

Reverse-phase HPLC methods (C18 column, acetonitrile/water gradient) are employed to assess purity, with retention times typically between 8–12 minutes .

ADME Properties

  • Absorption: Moderate oral bioavailability due to balanced logP (~3.0).

  • Metabolism: Ester hydrolysis by hepatic carboxylesterases yields the active carboxylic acid metabolite .

  • Excretion: Primarily renal, with minor biliary clearance .

Future Directions and Challenges

While preclinical data are promising, further studies are needed to:

  • Elucidate the compound’s mechanism of action via crystallography or molecular docking .

  • Optimize solubility through prodrug strategies (e.g., phosphonate esters) .

  • Evaluate toxicity profiles in animal models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator